Cas no 2228546-17-4 (1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine)

1-{1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine is a structurally unique compound featuring a 1,2,3-triazole core linked to cyclopropylmethyl and N-methylcyclopropylamine moieties. This arrangement imparts notable rigidity and steric constraints, which can influence binding affinity and metabolic stability in pharmaceutical applications. The presence of the triazole ring offers potential for hydrogen bonding and dipole interactions, while the cyclopropyl groups may enhance lipophilicity and conformational control. Such properties make it a promising intermediate for drug discovery, particularly in the development of targeted small-molecule therapeutics. Its synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships in medicinal chemistry programs.
1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine structure
2228546-17-4 structure
Product Name:1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine
CAS No:2228546-17-4
MF:C11H18N4
MW:206.287421703339
CID:6367580
PubChem ID:165706666
Update Time:2025-05-26

1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine
    • EN300-1753778
    • 1-{[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methyl}-N-methylcyclopropan-1-amine
    • 2228546-17-4
    • Inchi: 1S/C11H18N4/c1-12-11(4-5-11)6-10-8-15(14-13-10)7-9-2-3-9/h8-9,12H,2-7H2,1H3
    • InChI Key: IQHBMBVYESAWMR-UHFFFAOYSA-N
    • SMILES: N(C)C1(CC2=CN(CC3CC3)N=N2)CC1

Computed Properties

  • Exact Mass: 206.153146591g/mol
  • Monoisotopic Mass: 206.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 42.7Ų

1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine Pricemore >>

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Additional information on 1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine

Professional Introduction to Compound with CAS No. 2228546-17-4 and Product Name: 1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine

Compound with the CAS number 2228546-17-4 and the product name 1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique combination of cyclopropyl, triazolyl, and amine functional groups makes it a promising candidate for further investigation.

The molecular framework of 1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine incorporates several key structural motifs that are highly relevant to modern drug discovery. The presence of a cyclopropyl group is particularly noteworthy, as it is known for its ability to enhance metabolic stability and improve oral bioavailability. This feature is increasingly important in the design of next-generation therapeutics where pharmacokinetic profiles play a critical role in clinical success.

Beyond the cyclopropyl moiety, the triazolyl ring contributes to the compound's overall complexity and functionality. Triazoles are well-documented scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their incorporation into this molecule suggests potential interactions with biological targets such as enzymes and receptors. The specific positioning of the triazolyl group at the 4-position further enhances its reactivity and binding affinity, making it a valuable component in drug design strategies.

The N-methylcyclopropan-1-amine moiety adds another layer of sophistication to the compound's structure. Amines are fundamental pharmacophores in many active pharmaceutical ingredients (APIs), often serving as hydrogen bond donors or acceptors that facilitate receptor binding. The N-methylation at the amine group not only influences the compound's solubility but also modulates its pharmacokinetic properties. This modification is particularly relevant in optimizing drug delivery systems and ensuring targeted therapeutic effects.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has been instrumental in evaluating the potential of 1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine. Molecular docking studies have revealed promising binding affinities with various biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammatory responses. These findings align with current research trends that emphasize the importance of multitarget engagement in therapeutic intervention.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that it exhibits inhibitory activity against key enzymes implicated in diseases such as cancer and neurodegeneration. The cyclopropyl group's stability under metabolic conditions further supports its suitability for oral administration, while the triazolyl moiety contributes to binding specificity. These characteristics make it an attractive candidate for further development into a novel therapeutic agent.

The synthesis of 1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the ingenuity of modern synthetic methodologies. Techniques such as transition-metal-catalyzed coupling reactions have been employed to construct the triazolyl ring efficiently. These advances not only streamline the synthetic process but also enhance scalability for large-scale production.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in synthesizing more complex molecules with tailored biological activities. Additionally, its stability under various conditions suggests versatility in formulation development, which is crucial for achieving optimal drug performance.

As research continues to evolve, compounds like 1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine will play an increasingly important role in addressing unmet medical needs. The integration of cutting-edge chemical methodologies with computational modeling has accelerated the discovery pipeline for new therapeutics. This compound exemplifies how structural innovation can lead to breakthroughs in drug development.

In conclusion, 2228546-17th CAS number associated with this product underscores its significance as a novel chemical entity with broad therapeutic potential. The detailed exploration of its structure-function relationships will continue to drive advancements in medicinal chemistry and contribute to the development of next-generation pharmaceuticals.

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